molecular formula C18H10N2O2S B2386249 (E)-2-(4-(benzofuran-2-yl)thiazol-2-yl)-3-(furan-2-yl)acrylonitrile CAS No. 717117-89-0

(E)-2-(4-(benzofuran-2-yl)thiazol-2-yl)-3-(furan-2-yl)acrylonitrile

Cat. No.: B2386249
CAS No.: 717117-89-0
M. Wt: 318.35
InChI Key: WBZKCFXJWAZRQE-MDWZMJQESA-N
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Description

(E)-2-(4-(benzofuran-2-yl)thiazol-2-yl)-3-(furan-2-yl)acrylonitrile is a complex organic compound that features a combination of benzofuran, thiazole, and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-(benzofuran-2-yl)thiazol-2-yl)-3-(furan-2-yl)acrylonitrile typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of Benzofuran-2-yl Thiazole: This step might involve the cyclization of a suitable precursor containing benzofuran and thiazole moieties under acidic or basic conditions.

    Acryloylation: The intermediate product could then undergo acryloylation using acryloyl chloride or a similar reagent in the presence of a base such as triethylamine.

    Furan-2-yl Substitution: Finally, the compound could be formed by substituting the acryloyl intermediate with a furan-2-yl group under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-(benzofuran-2-yl)thiazol-2-yl)-3-(furan-2-yl)acrylonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride could yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the benzofuran, thiazole, or furan rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-(4-(benzofuran-2-yl)thiazol-2-yl)-3-(furan-2-yl)acrylonitrile could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.

Biology and Medicine

In biological and medicinal research, this compound might be investigated for its potential pharmacological properties. Compounds containing benzofuran and thiazole rings are often studied for their antimicrobial, anticancer, and anti-inflammatory activities.

Industry

In the industrial sector, this compound could be explored for its potential use in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (E)-2-(4-(benzofuran-2-yl)thiazol-2-yl)-3-(furan-2-yl)acrylonitrile would depend on its specific application. For instance, if it exhibits antimicrobial activity, it might target bacterial cell walls or enzymes. If it has anticancer properties, it could interfere with cell division or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-(4-(benzofuran-2-yl)thiazol-2-yl)-3-(pyridin-2-yl)acrylonitrile: Similar structure but with a pyridine ring instead of a furan ring.

    (E)-2-(4-(benzofuran-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

The uniqueness of (E)-2-(4-(benzofuran-2-yl)thiazol-2-yl)-3-(furan-2-yl)acrylonitrile lies in its combination of benzofuran, thiazole, and furan rings, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(E)-2-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10N2O2S/c19-10-13(8-14-5-3-7-21-14)18-20-15(11-23-18)17-9-12-4-1-2-6-16(12)22-17/h1-9,11H/b13-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZKCFXJWAZRQE-MDWZMJQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CSC(=N3)C(=CC4=CC=CO4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CSC(=N3)/C(=C/C4=CC=CO4)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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